LLY-283

Catalog No.
S533368
CAS No.
M.F
C17H18N4O4
M. Wt
342.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LLY-283

Product Name

LLY-283

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

InChI

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1

InChI Key

WWOOWAHTEXIWBO-QFRSUPTLSA-N

SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Solubility

Soluble in DMSO

Synonyms

LLY-283; LLY 283; LLY283; LM-5179; LM 5179; LM5179.

Canonical SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Description

The exact mass of the compound (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol is 342.1328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Classification

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol, also referred to as APMO, is a molecule containing a bicyclic sugar ring (oxolane) fused with a pyrrolopyrimidine ring system. PubChem, a database of chemical information, classifies APMO as a carbohydrate and a heterocyclic compound [].

LLY-283 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a significant role in various cellular processes, including RNA processing and transcriptional regulation. It has been shown to inhibit PRMT5 enzymatic activity with an IC50 value of approximately 22 nM in vitro and 25 nM in cellular assays, indicating its high efficacy as a therapeutic agent against conditions where PRMT5 is implicated, such as certain cancers and neurodegenerative diseases .

. Initially, hypervalent iodine oxidation is performed on a primary alcohol to yield an acid intermediate. This is followed by the formation of morpholinoamide without significant epimerization at the C4 center. A Grignard addition then occurs at low temperatures to produce a ketone, which undergoes asymmetric transfer hydrogenation to yield the desired compound with high diastereoselectivity. The final steps include the displacement of a chloride group by ammonia and hydrolysis of an acetal to produce LLY-283 .

LLY-283 has demonstrated significant biological activity, particularly in the context of cancer treatment. It inhibits PRMT5, which is often overexpressed in various cancers, including breast cancer and glioblastoma. Moreover, studies have shown that LLY-283 can protect against noise-induced hearing loss by reducing reactive oxygen species accumulation and apoptosis in cochlear hair cells . Its mechanism of action involves the modulation of PRMT5 activity, impacting downstream signaling pathways critical for cell survival and proliferation.

The synthesis of LLY-283 can be summarized as follows:

  • Oxidation: A primary alcohol undergoes hypervalent iodine oxidation to form an acid.
  • Formation of Morpholinoamide: The acid is converted to morpholinoamide.
  • Grignard Addition: A Grignard reaction yields an acetophenone derivative.
  • Asymmetric Transfer Hydrogenation: This step generates the desired compound with specific stereochemistry.
  • Final Modifications: Chloride displacement and acetal hydrolysis yield LLY-283.

This multi-step synthesis allows for the production of LLY-283 with high purity and selectivity .

LLY-283 has potential applications in various fields:

  • Cancer Therapy: As a selective PRMT5 inhibitor, it may serve as a therapeutic agent in treating cancers where PRMT5 is implicated.
  • Neuroprotection: Its ability to mitigate oxidative stress suggests potential use in protecting against neurodegenerative diseases or conditions like noise-induced hearing loss .
  • Research Tool: LLY-283 can be utilized in research settings to study the role of arginine methylation in cellular processes.

Interaction studies have confirmed that LLY-283 binds effectively to the PRMT5:MEP50 complex, with an equilibrium dissociation constant (Kd) value of approximately 6 nM. This binding affinity indicates its potential for significant biological effects at low concentrations. The compound's interaction with various substrates has been characterized using surface plasmon resonance techniques .

Several compounds exhibit similar mechanisms or targets as LLY-283. Below is a comparison highlighting their uniqueness:

Compound NameMechanismSelectivity for PRMT5IC50 (nM)Unique Features
GSK3326595Inhibits PRMT5Moderate40Less potent than LLY-283
EPZ015666Inhibits PRMT5High30Broad-spectrum methyltransferase inhibition
MS023Inhibits multiple PRMTsLow100Less selective than LLY-283

LLY-283 stands out due to its high selectivity for PRMT5 over other methyltransferases, making it a valuable candidate for targeted therapies without off-target effects seen with less selective compounds .

Molecular Formula and Weight (C17H18N4O4, 342.35 g/mol)

LLY-283 is a synthetic chemical compound with the molecular formula C17H18N4O4 and a molecular weight of 342.35 g/mol [3] [4] [5]. The compound represents a deazapurine analog that functions as a potent and selective inhibitor of protein arginine methyltransferase 5 [1] [2] [10]. The chemical structure contains seventeen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and four oxygen atoms arranged in a complex heterocyclic framework [3] [6] [8].

The compound is also known by its Chemical Abstracts Service registry number 2040291-27-6 [3] [4] [5]. The molecular structure incorporates a pyrrolo[2,3-d]pyrimidin-7-yl moiety linked to a substituted ribose-like sugar framework with a phenyl substituent [3] [6] [14]. This structural arrangement contributes to its specific biological activity as a S-adenosylmethionine competitive inhibitor [10] [22] [24].

PropertyValueReference
Molecular FormulaC17H18N4O4 [3]
Molecular Weight342.35 g/mol [3]
CAS Number2040291-27-6 [3]
SMILES NotationO[C@@H]1C@@HOC@@H[C@@H]1O [8]

Stereochemistry and Configuration

LLY-283 possesses a defined stereochemical configuration with the systematic name (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol [3] [6] [8]. The compound contains multiple chiral centers that contribute to its biological activity and selectivity profile [14] [10]. The stereochemical arrangement at the 5′ position is particularly critical for its potency against protein arginine methyltransferase 5 [14].

The absolute configuration of LLY-283 was confirmed through single crystal X-ray crystallography of the para-bromo benzoate derivative [14]. The R configuration at the 5′-hydroxyl position was achieved through asymmetric transfer hydrogenation using (R,R)-Ts-DENEB catalyst, which delivered the hydride from the re-face of the acetophenone precursor with high diastereoselectivity [14]. This stereoselective synthesis approach ensured the production of the desired stereoisomer with optimal biological activity [14].

The ribose-like framework in LLY-283 maintains the same stereochemical relationships as natural nucleosides, with the 2R,3R,4S configuration at the oxolane ring system [3] [14]. The phenyl substituent at the 5′ position adopts the R configuration, which is essential for the compound's binding affinity to the target protein [14] [10]. Crystal structure analysis revealed that the compound adopts conformations similar to S-adenosylmethionine analogs when bound to protein arginine methyltransferase 5 [13] [14].

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis of LLY-283 reveals critical structural features necessary for its potent inhibitory activity against protein arginine methyltransferase 5 [14] [17] [24]. The adenine and ribose moieties of LLY-283 adopt conformations very similar to those observed in other protein arginine methyltransferase 5 structures with S-adenosylmethionine analogs [14] [13]. The adenine moiety forms hydrogen bonds to the side chain carboxylate of Asp419 and the main chain amino of Met420, while the ribose makes hydrogen bonds to the glutamate side chain of Glu392 and the side chain of Tyr324 [14].

The phenyl group at the 5′ position plays a crucial role in the binding mechanism by displacing the side chain of Phe327, which adopts an alternate rotamer with minimal movement of the main chain [14] [17]. This displacement mechanism contributes to the compound's selectivity and binding affinity [17] [21]. The deazapurine core structure provides the necessary framework for S-adenosylmethionine competitive inhibition, with the pyrrolo[2,3-d]pyrimidine ring system serving as an adenine bioisostere [14] [24].

Crystal structure comparisons reveal that LLY-283 maintains key interactions with the cofactor binding site through its adenine and ribose components, while the phenyl substituent provides additional selectivity through specific protein interactions [13] [14] [17]. The compound's binding mode differs significantly from substrate-competitive inhibitors, occupying the S-adenosylmethionine pocket rather than the peptide substrate binding site [14] [22] [24].

Structural FeatureSAR ContributionBinding Interaction
Adenine moietyEssential for cofactor site recognitionHydrogen bonds with Asp419, Met420
Ribose frameworkMaintains nucleoside-like bindingHydrogen bonds with Glu392, Tyr324
5′-Phenyl groupSelectivity and affinity enhancementDisplacement of Phe327
R-configuration at 5′Critical for potencyOptimal spatial arrangement

Comparative Analysis with Diastereomer LLY-284

LLY-284 serves as the diastereomeric counterpart to LLY-283, differing solely in the stereochemical configuration at the 5′ position [16] [20] [10]. While LLY-283 possesses the R configuration at the 5′-hydroxyl position, LLY-284 contains the S configuration, resulting in dramatically different biological activities [16] [10] [14]. The diastereomeric relationship between these compounds provides valuable insights into the importance of stereochemistry for protein arginine methyltransferase 5 inhibition [10] [16].

Biochemical assays demonstrate that LLY-283 exhibits an IC50 of 22 ± 3 nM against protein arginine methyltransferase 5, while its diastereomer LLY-284 shows significantly reduced activity with an IC50 of 1074 ± 53 nM [10] [14]. This represents approximately a 50-fold difference in potency, highlighting the critical importance of the correct stereochemical configuration [10] [14] [16]. The dramatic difference in activity between the diastereomers makes LLY-284 an ideal negative control compound for cellular studies involving LLY-283 [16] [20].

Surface plasmon resonance studies reveal that LLY-283 binds to the protein arginine methyltransferase 5:MEP50 complex with a dissociation constant of 6 ± 2 nM, while LLY-284 exhibits much weaker binding affinity [14] [10]. The association and dissociation rate constants for LLY-283 are 3.9 ± 0.4 × 10^5 M^-1 s^-1 and 2.2 ± 0.8 × 10^-3 s^-1, respectively [14]. These kinetic parameters demonstrate the superior binding characteristics of LLY-283 compared to its diastereomer [14] [10].

CompoundIC50 (nM)Dissociation Constant (nM)Selectivity Ratio
LLY-28322 ± 36 ± 21.0
LLY-2841074 ± 53Not determined0.02
Fold Difference~50>5050

Physicochemical Properties and Stability

LLY-283 exhibits favorable physicochemical properties that contribute to its utility as a research tool compound [14] [4] [5]. The compound demonstrates excellent solubility characteristics in dimethyl sulfoxide, with reported solubility values ranging from 112.5 mg/mL to 250 mg/mL, corresponding to molar concentrations of 328.6 mM to 730.25 mM [4] [5] [11]. In aqueous systems, the compound shows limited but measurable solubility, with reported values of 3.57 mg/mL (10.43 mM) in water, requiring sonication and heating to 60°C for optimal dissolution [4].

The compound's stability profile supports its use in biological assays and storage applications [4] [5] [8]. Recommended storage conditions include maintenance at -20°C for solid powder preparations, which remain stable for up to 3 years under these conditions [4] [8]. Solution preparations in dimethyl sulfoxide maintain stability for 1 year when stored at -80°C, while storage at -20°C limits stability to 1 month [5] [16]. These stability characteristics enable long-term storage and reliable experimental reproducibility [4] [5].

The partition coefficient and lipophilicity characteristics of LLY-283 contribute to its cellular permeability and biological activity [14]. The compound's molecular structure allows for effective cellular uptake while maintaining appropriate aqueous solubility for biological applications [14] [4]. The presence of multiple hydroxyl groups and the pyrimidine nitrogen atoms provides hydrogen bonding capability that influences both solubility and protein binding characteristics [3] [14].

PropertyValueConditionsReference
DMSO Solubility112.5-250 mg/mLRoom temperature [4] [5]
Water Solubility3.57 mg/mL60°C, sonication [4]
Powder Stability3 years-20°C [4]
Solution Stability (DMSO)1 year-80°C [5]
Solution Stability (DMSO)1 month-20°C [5]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

342.13280507 g/mol

Monoisotopic Mass

342.13280507 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Dates

Modify: 2023-08-15
1. SGC. LLY-283 A Chemical Probe For PRMT5. Accessed on 05/04/2017. Modified on 05/04/2017. thesgc.org, http://www.thesgc.org/chemical-probes/LLY-283

Explore Compound Types